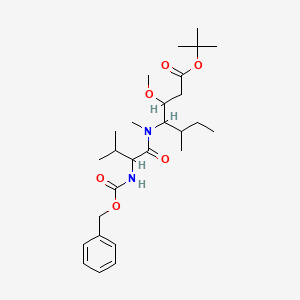
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities . Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 4-methyl-1,2-phenylenediamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
Ethyl 4-methylbenzimidazole-2-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Bromo-2-methylbenzimidazole: Lacks the ethyl ester group, affecting its solubility and pharmacokinetic properties.
4-Methylbenzimidazole-2-carboxylate: Lacks both the bromine atom and the ethyl ester group, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-5-7(12)4-6(2)9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
SHIOBTDXYAFVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


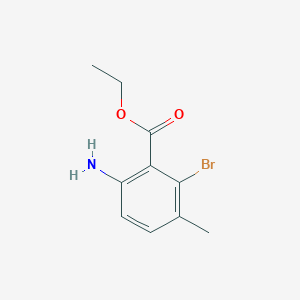
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
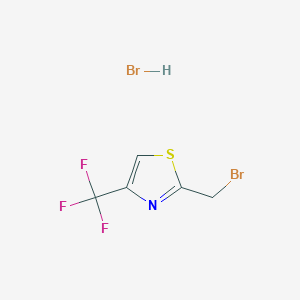

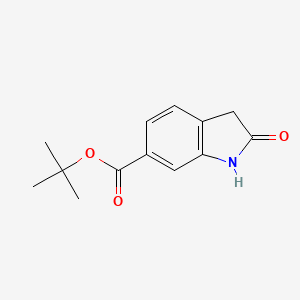
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
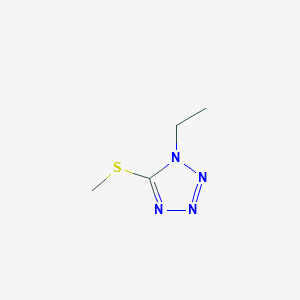

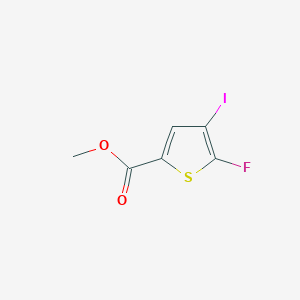
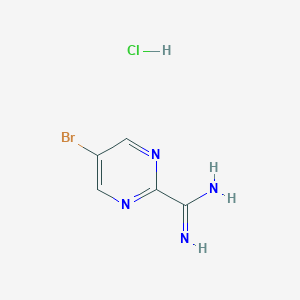
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
